molecular formula C14H10N2O4 B12917330 2-Methoxy-1-nitroacridin-9(10H)-one CAS No. 89974-77-6

2-Methoxy-1-nitroacridin-9(10H)-one

Cat. No.: B12917330
CAS No.: 89974-77-6
M. Wt: 270.24 g/mol
InChI Key: ATLSONIQVGKKFD-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitroacridin-9(10H)-one is a chemical compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-nitroacridin-9(10H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

    Oxidation: Potassium permanganate, acetone as a solvent.

Major Products Formed

    Reduction: 2-Amino-1-nitroacridin-9(10H)-one.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized acridine derivatives.

Scientific Research Applications

2-Methoxy-1-nitroacridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various acridine derivatives.

    Biology: Studied for its potential as an intercalating agent in DNA research.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-nitroacridin-9(10H)-one involves its ability to intercalate with DNA. This intercalation disrupts the normal functioning of DNA, leading to potential applications in anticancer research. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural changes that inhibit DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacridin-9(10H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitroacridin-9(10H)-one: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Amino-1-nitroacridin-9(10H)-one: A reduced form of 2-Methoxy-1-nitroacridin-9(10H)-one with different chemical properties.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The methoxy group enhances its solubility in organic solvents, while the nitro group makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

89974-77-6

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-methoxy-1-nitro-10H-acridin-9-one

InChI

InChI=1S/C14H10N2O4/c1-20-11-7-6-10-12(13(11)16(18)19)14(17)8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H,15,17)

InChI Key

ATLSONIQVGKKFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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